Angiotensin I
Description
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H89N17O14/c1-7-35(6)51(78-56(87)44(25-37-17-19-40(80)20-18-37)74-58(89)50(34(4)5)77-53(84)42(15-11-21-68-62(64)65)71-52(83)41(63)28-49(81)82)59(90)75-46(27-39-30-67-32-70-39)60(91)79-22-12-16-48(79)57(88)73-43(24-36-13-9-8-10-14-36)54(85)72-45(26-38-29-66-31-69-38)55(86)76-47(61(92)93)23-33(2)3/h8-10,13-14,17-20,29-35,41-48,50-51,80H,7,11-12,15-16,21-28,63H2,1-6H3,(H,66,69)(H,67,70)(H,71,83)(H,72,85)(H,73,88)(H,74,89)(H,75,90)(H,76,86)(H,77,84)(H,78,87)(H,81,82)(H,92,93)(H4,64,65,68)/t35-,41-,42-,43-,44-,45-,46-,47-,48-,50-,51-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWYRWWVDCYOMK-HBZPZAIKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H89N17O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80866222 | |
| Record name | Angiotensin I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80866222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1296.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
484-42-4, 9041-90-1 | |
| Record name | Angiotensin I, ile(5)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Angiotensin I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009041901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Angiotensin I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80866222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Angiotensin I can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Deprotection and cleavage: of the peptide from the resin using trifluoroacetic acid (TFA).
Industrial Production Methods: In industrial settings, this compound can be produced through recombinant DNA technology. This involves inserting the gene encoding angiotensinogen into a suitable expression system, such as Escherichia coli or yeast, followed by fermentation, purification, and enzymatic conversion to this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions are less common but can involve the disulfide bonds in the peptide.
Substitution: Substitution reactions can occur at specific amino acid residues, altering the peptide’s activity.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide (H₂O₂) and performic acid.
Reducing agents: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).
Major Products Formed:
Oxidation products: Methionine sulfoxide derivatives.
Reduction products: Reduced forms of disulfide bonds
Scientific Research Applications
Angiotensin I has numerous applications in scientific research:
Chemistry: Used as a substrate to study enzyme kinetics and inhibition of angiotensin-converting enzyme (ACE).
Biology: Investigated for its role in cellular signaling pathways and its effects on various cell types.
Medicine: Studied for its involvement in hypertension, heart failure, and kidney diseases. It is also used in the development of ACE inhibitors, which are drugs that lower blood pressure.
Industry: Utilized in the production of diagnostic kits and as a standard in analytical techniques
Mechanism of Action
Angiotensin I exerts its effects primarily through its conversion to angiotensin II by the enzyme angiotensin-converting enzyme (ACE). Angiotensin II then binds to angiotensin II receptors on vascular smooth muscle cells, leading to vasoconstriction and increased blood pressure. This process involves the activation of G-protein-coupled receptors, which trigger intracellular signaling pathways, including the calcium/calmodulin-dependent phosphorylation of myosin .
Comparison with Similar Compounds
Angiotensin II (Ang II)
- Structure: Octapeptide (8 amino acids).
- Enzyme : Generated from Ang I via ACE .
- Receptors : AGTR1 (vasoconstriction, aldosterone release) and AGTR2 (vasodilation, anti-proliferative effects) .
- Functions :
- Clinical Relevance : Genetic polymorphisms in ACE (e.g., D allele) and AGTR1 synergistically increase coronary artery disease severity .
Angiotensin-(1–7) (Ang-(1–7))
Angiotensin-(1–9) (Ang-(1–9))
Angiotensin-(1–12) (Ang-(1–12))
Angiotensin III and IV
- Structure : Ang III (7 aa, des-Asp¹ Ang II); Ang IV (6 aa, des-Asp¹-Arg² Ang II).
- Enzymes: Generated via aminopeptidases from Ang II.
- Receptors: Ang III acts on AGTR1/2; Ang IV binds insulin-regulated aminopeptidase (IRAP).
- Functions :
Enzymatic Pathways in RAS
Pharmacological Interventions
ACE Inhibitors (ACEIs)
Angiotensin Receptor Blockers (ARBs)
Angiotensin Receptor-Neprilysin Inhibitors (ARNIs)
- Mechanism : Combine ARB (valsartan) with neprilysin inhibitor (sacubitril) to boost Ang-(1–7).
- Efficacy : Superior to ACEIs in reducing heart failure hospitalization .
Genetic and Clinical Implications
- Genetic Polymorphisms : ACE D allele and AGTR1 +1166C allele synergistically increase coronary atherosclerosis severity .
- Therapeutic Outcomes :
Data Tables
Table 1: Structural and Functional Comparison of Angiotensin Peptides
| Peptide | Length (aa) | Key Enzyme | Receptor | Primary Function |
|---|---|---|---|---|
| Ang I | 10 | Renin | N/A | Precursor to Ang II |
| Ang II | 8 | ACE | AGTR1/AGTR2 | Vasoconstriction, aldosterone release |
| Ang-(1–7) | 7 | ACE2/Neprilysin | MasR | Vasodilation, anti-inflammatory |
| Ang-(1–9) | 9 | ACE2 | N/A | Converted to Ang-(1–7) |
| Ang-(1–12) | 12 | Chymase | N/A | Alternative Ang II precursor |
Biological Activity
Angiotensin I (Ang I) is a peptide hormone that plays a crucial role in the renin-angiotensin system (RAS), primarily involved in regulating blood pressure and fluid balance. Its biological activity is primarily mediated through its conversion to Angiotensin II (Ang II) by the angiotensin-converting enzyme (ACE). This article explores the biological activity of Ang I, its physiological effects, and its implications in various health conditions, supported by relevant studies and data.
Overview of this compound
This compound is a non-active precursor that is converted into Ang II, which exerts potent vasoconstrictive effects, leading to an increase in blood pressure. The conversion process involves the cleavage of two amino acids from Ang I by ACE. Ang II then interacts with specific receptors (AT1 and AT2) to mediate its effects on the cardiovascular system.
Biological Activity
1. Blood Pressure Regulation
- Ang I itself does not have significant pressor activity; however, its conversion to Ang II is critical for blood pressure elevation. Studies indicate that intravenous infusion of Ang I leads to increased levels of Ang II, which subsequently raises blood pressure significantly .
2. Aldosterone Secretion
- Ang II stimulates the adrenal cortex to release aldosterone, which promotes sodium retention and potassium excretion. This action further contributes to blood volume expansion and increased blood pressure .
3. Role in Pathophysiology
- Dysregulation of the RAS, particularly an overproduction of Ang II, has been linked to hypertension, heart failure, and renal diseases. Research shows that inhibiting ACE can mitigate these conditions by preventing the formation of Ang II from Ang I .
Case Studies and Research Findings
Conversion Mechanism
The conversion of Ang I to Ang II occurs via ACE, which cleaves two amino acids from the N-terminus of Ang I:
This enzymatic reaction is critical for the activation of the RAS and is influenced by various factors including genetic predispositions and environmental stimuli .
Clinical Implications
Recent studies have explored the implications of RAS modulation in various clinical scenarios:
- Hypertension Management : ACE inhibitors are widely used to treat hypertension by preventing the formation of Ang II from Ang I, thereby reducing blood pressure effectively.
- Heart Failure : The inhibition of ACE has shown benefits in heart failure patients by alleviating symptoms related to fluid overload and improving cardiac output .
- COVID-19 Outcomes : Observational studies suggest that patients on ACE inhibitors or ARBs may have better outcomes during COVID-19 infection compared to those not on these medications, possibly due to lower levels of inflammatory markers associated with RAS activation .
Chemical Reactions Analysis
Primary Enzymatic Conversion to Angiotensin II
Angiotensin-converting enzyme (ACE) cleaves the C-terminal dipeptide (His-Leu) from Ang I to generate the octapeptide Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) . This reaction occurs predominantly in pulmonary and endothelial tissues.
Key Characteristics :
-
Catalytic Efficiency : ACE's C-domain exhibits higher specificity for Ang I hydrolysis compared to its N-domain. The C-domain has a specificity constant () of 3.7 µM·min, while the N-domain is negligible for Ang I processing .
-
Chloride Dependence : Optimal ACE activity requires Cl ions (150–300 mM), which stabilize the enzyme's conformation .
Alternative Pathways via ACE2 and Other Enzymes
ACE2, a homolog of ACE, hydrolyzes Ang I into Angiotensin 1–9 (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His) by removing a single residue (Leu) . This pathway competes with ACE-mediated Ang II production, particularly under conditions of ACE inhibition or chloride deficiency .
Competitive Hydrolysis Dynamics :
| Enzyme | Substrate | Product | Catalytic Rate (, min) | (µM) |
|---|---|---|---|---|
| ACE | Ang I | Ang II | 23.7 | 6.6 |
| ACE2 | Ang I | Ang 1–9 | 0.36 | 6.8 |
Data derived from somatic ACE and recombinant ACE2 studies .
Degradation and Secondary Metabolites
Angiotensin II undergoes further processing:
-
Angiotensin III : Formed via aminopeptidase A cleavage of Ang II’s N-terminal Asp .
-
Angiotensin 1–7 : Produced directly from Ang I by neprilysin or via ACE2-mediated Ang II hydrolysis .
Metabolic Stability :
-
Ang II’s plasma half-life is ~30 seconds, while tissue-bound Ang II persists for 15–30 minutes .
-
Angiotensin 1–7 resists ACE degradation ( µM·min) but is rapidly inactivated by neprilysin .
Structural Insights into ACE-Angiotensin Interactions
Crystallographic studies reveal how Ang I derivatives bind ACE’s active site:
-
Ang II Binding : Anchored via hydrogen bonds with Gln281, Tyr520, and Lys511 in ACE’s C-domain. The P1′ residue (Pro) coordinates with the catalytic zinc ion .
-
Inhibitory Mechanism : Ang II acts as a competitive inhibitor of ACE ( µM), blocking Ang I processing by occupying the substrate-binding channel .
Key Residues in ACE’s Active Site :
| Subsite | Residue Interactions | Role |
|---|---|---|
| S1 | His383, His387 | Zinc coordination |
| S2 | Tyr523 | Hydrophobic stabilization |
| S2′ | Gln281, Lys511 | Peptide anchoring |
Adapted from C-domain sACE co-crystallization with Ang II .
Inhibition and Regulatory Crosstalk
-
ACE Inhibitors : Drugs like enalaprilat block Ang II synthesis (IC = 0.5–1.2 µM) but increase Ang 1–7 levels via ACE2 .
-
Enzyme Crosstalk : ACE2 reduces ACE’s Ang II output by 90% in vitro, even at physiological Cl concentrations (150 mM) .
Therapeutic Implications :
-
ACE inhibition shifts RAS toward the ACE2-Ang 1–7 axis, promoting vasodilation and anti-fibrotic effects .
-
Dual ACE/ACE2 modulation is being explored for hypertension and heart failure management .
Autolytic and Microbial Processing
Wheat bran autolysis generates ACE-inhibitory peptides (e.g., Leu-Gln-Pro) via aspartic proteases at pH 3.2 and 40°C . These peptides competitively inhibit ACE ( mg/mL), demonstrating cross-species relevance in peptide metabolism .
Q & A
Basic Research Questions
Q. What standardized methodologies are recommended for quantifying Angiotensin I in biological samples, and how can reproducibility be ensured?
- Methodological Answer : this compound quantification typically employs enzyme-linked immunosorbent assays (ELISA) or radioimmunoassays (RIA) due to their sensitivity and specificity. To ensure reproducibility:
- Validate assays using positive/negative controls and calibration curves .
- Report detailed protocols, including sample preparation, buffer compositions, and incubation times, in the "Methods" section of manuscripts .
- Cross-validate results with alternative techniques (e.g., mass spectrometry) for critical studies .
Q. How does this compound’s role in the renin-angiotensin-aldosterone system (RAAS) inform experimental design for studying hypertension?
- Methodological Answer :
- Population/Model : Use animal models (e.g., rodent hypertension) or human cell lines (e.g., vascular endothelial cells) to assess this compound conversion to Angiotensin II via ACE .
- Intervention : Apply ACE inhibitors (e.g., captopril) to block conversion and measure downstream effects on blood pressure .
- Controls : Include sham-treated groups and validate RAAS activity via plasma renin activity assays .
Q. What are the best practices for isolating and characterizing this compound in complex biological matrices?
- Methodological Answer :
- Extraction : Use solid-phase extraction (SPE) with C18 columns to purify peptides from plasma/serum .
- Characterization : Confirm identity via tandem mass spectrometry (LC-MS/MS) and compare retention times to synthetic standards .
- Purity Assessment : Report HPLC chromatograms with peak integration data and validate purity thresholds (>95%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in studies linking this compound levels to genetic polymorphisms (e.g., ACE1 D/I)?
- Methodological Answer :
- Data Analysis : Apply multivariate regression models to account for confounders (e.g., age, comorbidities) .
- Population Stratification : Use Hardy-Weinberg equilibrium (HWE) testing to validate genetic association studies .
- Replication : Conduct meta-analyses of independent cohorts to confirm allele-specific effects .
Q. What experimental strategies address conflicting findings about this compound’s cleavage products (e.g., Angiotensin 1-7) in inflammatory pathways?
- Methodological Answer :
- Targeted Proteomics : Use parallel reaction monitoring (PRM) to quantify specific peptide fragments .
- Pathway Inhibition : Employ knockout models (e.g., ACE2-deficient mice) to isolate enzymatic contributions .
- Temporal Analysis : Perform time-course experiments to track metabolite dynamics during inflammation .
Q. How should researchers design studies to investigate this compound’s non-canonical roles (e.g., in immune modulation) while minimizing bias?
- Methodological Answer :
- Framework : Apply the PECO framework (Population, Exposure, Comparator, Outcome) to define hypotheses .
- Blinding : Use double-blinded protocols for treatment allocation and data analysis .
- Data Transparency : Deposit raw datasets in repositories like Figshare or Zenodo for independent validation .
Q. What computational tools are optimal for modeling this compound’s interactions with ACE isoforms under varying physiological conditions?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate peptide-enzyme binding using software like GROMACS or AMBER .
- Kinetic Modeling : Fit experimental data to Michaelis-Menten equations to derive catalytic efficiency (kcat/Km) .
- Validation : Cross-reference computational predictions with mutagenesis studies (e.g., ACE active-site mutations) .
Methodological Considerations from Evidence
- Experimental Reproducibility : Follow journal guidelines (e.g., Beilstein Journal) to document methods in detail, including equipment models and reagent sources .
- Data Presentation : Use tables for raw data (e.g., ELISA optical densities) and figures for processed results (e.g., dose-response curves) .
- Ethical Frameworks : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing human studies .
Key Research Gaps Identified
- Limited longitudinal studies on this compound’s role in chronic inflammatory diseases.
- Insufficient data on tissue-specific expression patterns of this compound in non-cardiovascular systems.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
